molecular formula C13H10N2O2 B3096412 2-Hydroxy-6-(2-methoxy-phenyl)-nicotinonitrile CAS No. 128173-60-4

2-Hydroxy-6-(2-methoxy-phenyl)-nicotinonitrile

Cat. No.: B3096412
CAS No.: 128173-60-4
M. Wt: 226.23 g/mol
InChI Key: BUSZQHDWBAPALC-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(2-methoxy-phenyl)-nicotinonitrile is a nicotinonitrile derivative characterized by a hydroxyl group at position 2, a methoxy-substituted phenyl group at position 6, and a nitrile group at position 3 of the pyridine ring.

Properties

IUPAC Name

6-(2-methoxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-17-12-5-3-2-4-10(12)11-7-6-9(8-14)13(16)15-11/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSZQHDWBAPALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(C(=O)N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-(2-methoxy-phenyl)-nicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxybenzaldehyde with malononitrile in the presence of a base to form 2-methoxyphenylacetonitrile. This intermediate is then subjected to a cyclization reaction with hydroxylamine hydrochloride to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-(2-methoxy-phenyl)-nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of 2-hydroxy-6-(2-methoxy-phenyl)-nicotinamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-6-(2-methoxy-phenyl)-nicotinonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(2-methoxy-phenyl)-nicotinonitrile involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity to biological targets. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Nicotinonitrile Derivatives

Nicotinonitrile derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a detailed comparison of 2-Hydroxy-6-(2-methoxy-phenyl)-nicotinonitrile with structurally related compounds:

Structural and Substituent Analysis

Compound Name Substituents (Positions) Molecular Formula Average Mass (g/mol) Key Features
This compound -OH (2), -C≡N (3), -2-methoxy-phenyl (6) Not explicitly provided Not provided Methoxy-phenyl group enhances electron density; potential for π-π interactions
2-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile -OH (2), -C≡N (3), -2-thienyl (6), -CF₃ (4) C₁₁H₅F₃N₂OS 270.228 Thienyl (sulfur-containing) and CF₃ (electron-withdrawing) groups may increase lipophilicity and metabolic stability
2-chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile -Cl (2), -F (5), -C≡N (3), -4-methoxybenzyloxy (6) C₁₄H₁₀ClFN₂O₂ 292.69 Halogens (Cl, F) enhance electronegativity; methoxybenzyloxy group adds steric bulk
2-HYDROXY-6-METHYL-5-PHENYL-NICOTINONITRILE -OH (2), -C≡N (3), -CH₃ (6), -Ph (5) C₁₃H₁₁N₂O Not provided Methyl and phenyl substituents may improve crystallinity but reduce solubility

Electronic and Physicochemical Properties

  • Electron-Donating vs. Withdrawing Groups: The methoxy group in this compound is electron-donating, which could lower the acidity of the hydroxyl group compared to derivatives with electron-withdrawing substituents (e.g., -CF₃ in ).
  • Lipophilicity and Solubility :

    • The trifluoromethyl group in increases lipophilicity (logP ~3.5 estimated), whereas the methoxy-phenyl group in the target compound may offer moderate hydrophobicity.
    • Methyl and phenyl substituents () reduce aqueous solubility due to steric hindrance.

Biological Activity

2-Hydroxy-6-(2-methoxy-phenyl)-nicotinonitrile, a pyridine derivative, has garnered attention due to its diverse biological activities. This compound is part of a broader class of nicotinonitrile derivatives known for their potential therapeutic applications, including antibacterial, anticancer, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a hydroxyl group and a methoxyphenyl moiety. Its molecular formula is C13_{13}H12_{12}N2_{2}O, and it possesses unique electronic properties that contribute to its biological activity.

The mechanism of action for this compound is primarily associated with its ability to inhibit specific enzymes crucial for bacterial cell viability. Similar compounds have been shown to target bacterial phosphopantetheinyl transferases (pptases), leading to disrupted post-translational modifications essential for bacterial survival.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study highlighted its effectiveness against various Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values that suggest potent antibacterial efficacy .

Bacterial Strain MIC (µg/mL)
Escherichia coli4.69
Staphylococcus aureus5.64
Bacillus subtilis8.33
Pseudomonas aeruginosa11.29

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, likely through the modulation of key signaling pathways involved in cell proliferation and survival .

Antiviral Activity

Preliminary investigations into the antiviral properties of this compound have shown promise against certain viral strains, particularly those affecting respiratory systems, although further studies are needed to elucidate the exact mechanisms involved .

Pharmacokinetics and ADMET Profile

An analysis of the pharmacokinetic properties reveals that while the compound exhibits favorable absorption characteristics, its interaction with P-glycoprotein may limit its oral bioavailability .

Parameter Value
Human Intestinal AbsorptionExcellent
Oral BioavailabilityPoor
Membrane PermeabilityExcellent

Case Studies

  • Antibacterial Efficacy Study : A recent study assessed the antibacterial activity of various nicotinonitrile derivatives, including this compound. The results indicated that this compound significantly inhibited bacterial growth compared to control groups .
  • Anticancer Mechanism Investigation : Another study focused on the anticancer effects of this compound on breast cancer cell lines, revealing that it effectively induced cell cycle arrest and apoptosis through the activation of caspase pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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